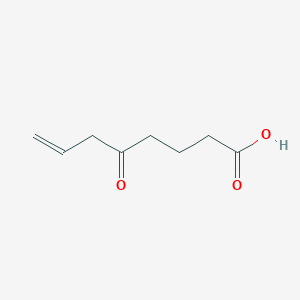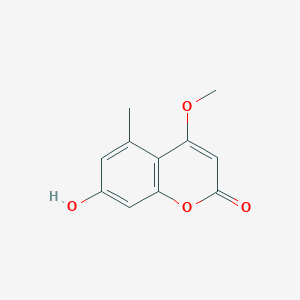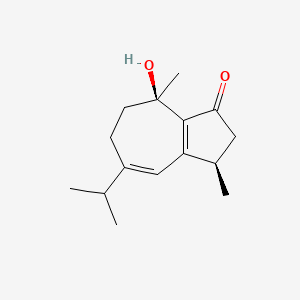![molecular formula C19H18N4S3 B1231547 2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
2-(4-Aminophenyl)benzothiazoles, related to the specified compound, demonstrate potent antitumor properties both in vitro and in vivo. Their mechanism involves biotransformation by cytochrome P450 1A1 to active and inactive metabolites, with fluorine atom incorporation to prevent metabolic inactivation. Amino acid prodrugs have been utilized to address limitations posed by drug lipophilicity, resulting in water-soluble, chemically stable prodrugs that revert to their parent amine effectively in vivo. These compounds have shown significant efficacy in retarding the growth of breast and ovarian xenograft tumors with manageable toxic side effects, making them potential candidates for clinical evaluation (Bradshaw et al., 2002).
Cytotoxicity and Immunocompetent Cell Effects
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, closely related to the benzothiazole compound, were synthesized and evaluated for cytotoxicity. Certain derivatives exhibited high cytotoxicity in vitro against thymocytes and lymphocytes, and they generally stimulated B-cells' response. This indicates their potential in immunomodulatory therapies (Mavrova et al., 2009).
Antimicrobial Activities
Benzothiazole derivatives, similar to the compound , have been explored for their antimicrobial properties. Novel Schiff bases of benzothiazole derivatives synthesized from 5-[2-(1,3-benzothiazol-2-yl-amino) ethyl]-4-amino-3-mercapto-(4H)-1,2,4-triazole and aromatic aldehydes showed promising antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Soni et al., 2010).
Eigenschaften
Molekularformel |
C19H18N4S3 |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H18N4S3/c1-2-12-24-18-22-21-17(23(18)14-8-4-3-5-9-14)13-25-19-20-15-10-6-7-11-16(15)26-19/h3-11H,2,12-13H2,1H3 |
InChI-Schlüssel |
OIAZFFXIXTUXFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


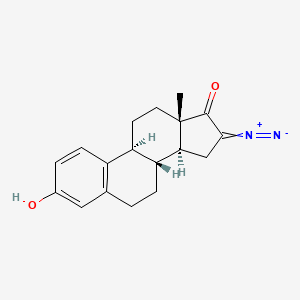
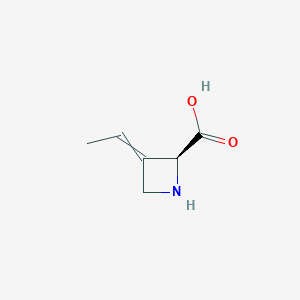
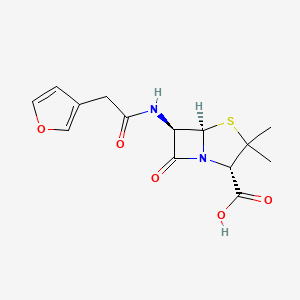
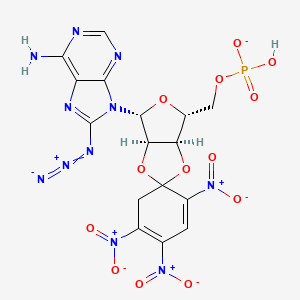
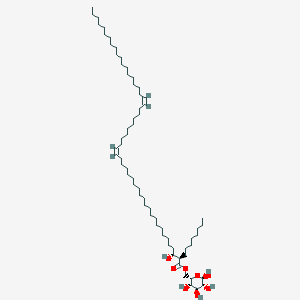
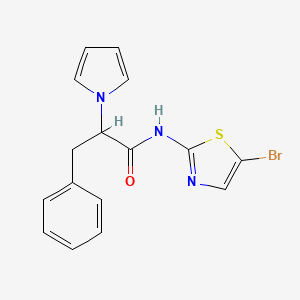
![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1231475.png)
![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)
